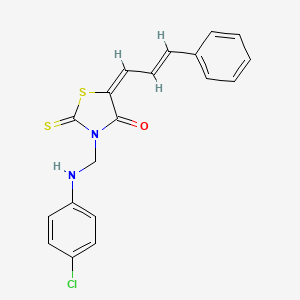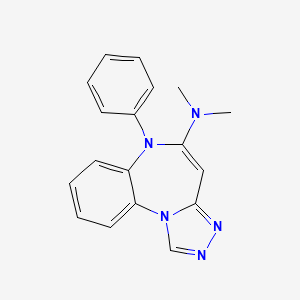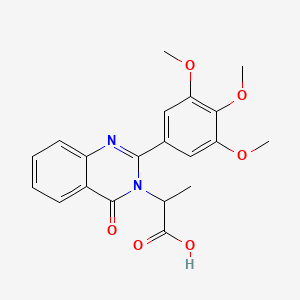
alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a trimethoxyphenyl group and an acetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a series of reactions including alkylation, oxidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products
科学的研究の応用
Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid can be compared with other similar compounds such as:
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Trimethoxyphenyl Compounds: Molecules containing the trimethoxyphenyl group but different core structures.
Acetic Acid Derivatives: Compounds with acetic acid moieties but different aromatic or heterocyclic cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
特性
CAS番号 |
83408-92-8 |
|---|---|
分子式 |
C20H20N2O6 |
分子量 |
384.4 g/mol |
IUPAC名 |
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H20N2O6/c1-11(20(24)25)22-18(21-14-8-6-5-7-13(14)19(22)23)12-9-15(26-2)17(28-4)16(10-12)27-3/h5-11H,1-4H3,(H,24,25) |
InChIキー |
GVIKEMGNQFXRJV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


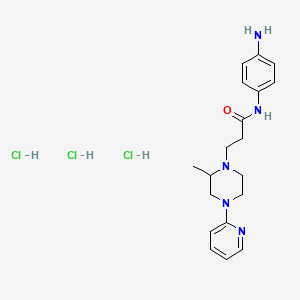


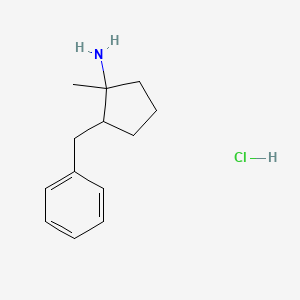

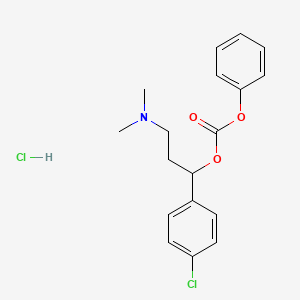
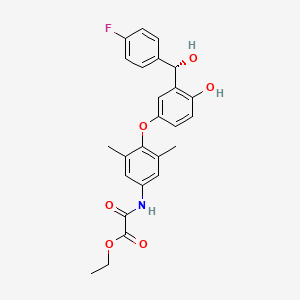

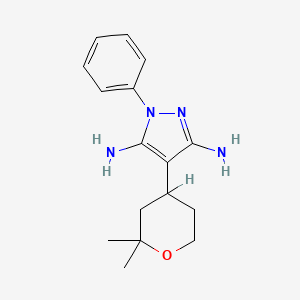

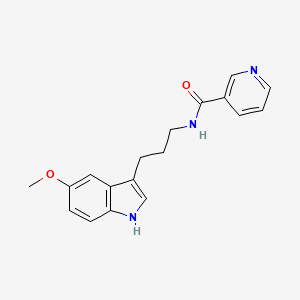
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)
